molecular formula C11H17NO2S B8420869 2',6'-Dimethyl-1-propanesulphonanilide

2',6'-Dimethyl-1-propanesulphonanilide

Cat. No. B8420869
M. Wt: 227.33 g/mol
InChI Key: DSTPAEWSDHMHAH-UHFFFAOYSA-N
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Patent
US04309559

Procedure details

A solution of 1-propanesulphonyl chloride (25 ml) in toluene (50 ml) was added during 15 minutes to a stirred solution of 2,6-dimethylaniline (55 ml) in toluene (400 ml). The mixture was stirred and boiled under reflux for 20 hours, then cooled and filtered. The toluene solution was washed with dilute hydrochloric acid (3 times) and water, then extracted (3 times) with dilute sodium hydroxide solution. The aqueous alkaline solution was acidified with dilute hydrochloric acid, and the product collected by filtration, washed with water and dried. Crystallisation from toluene/60°-80° petrol gave 2',6'-dimethyl-1-propanesulphonanilide as buff coloured crystals (28.0 g, 55%), melting point 72°.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4](Cl)(=[O:6])=[O:5])[CH2:2][CH3:3].[CH3:8][C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:10]=1[NH2:11]>C1(C)C=CC=CC=1>[CH3:8][C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:10]=1[NH:11][S:4]([CH2:1][CH2:2][CH3:3])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Name
Quantity
55 mL
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The toluene solution was washed with dilute hydrochloric acid (3 times) and water
EXTRACTION
Type
EXTRACTION
Details
extracted (3 times) with dilute sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallisation from toluene/60°-80° petrol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NS(=O)(=O)CCC)C(=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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